molecular formula C16H23NO2 B186086 N-cycloheptyl-4-ethoxybenzamide CAS No. 5571-40-4

N-cycloheptyl-4-ethoxybenzamide

Cat. No.: B186086
CAS No.: 5571-40-4
M. Wt: 261.36 g/mol
InChI Key: MHADARQDWUXRAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cycloheptyl-4-ethoxybenzamide is a benzamide derivative characterized by a cycloheptyl group attached to the amide nitrogen and an ethoxy substituent at the para position of the benzoyl ring.

Properties

CAS No.

5571-40-4

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

N-cycloheptyl-4-ethoxybenzamide

InChI

InChI=1S/C16H23NO2/c1-2-19-15-11-9-13(10-12-15)16(18)17-14-7-5-3-4-6-8-14/h9-12,14H,2-8H2,1H3,(H,17,18)

InChI Key

MHADARQDWUXRAF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2CCCCCC2

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2CCCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs, their substituents, molecular weights, and synthesis insights:

Compound Name Substituents (Benzamide Ring) Amide Group Molecular Weight (g/mol) Key Features/Data
N-Cycloheptyl-4-ethoxybenzamide 4-ethoxy Cycloheptyl Not explicitly reported Steric bulk from cycloheptyl; ethoxy may enhance lipophilicity
N-Cyclohexyl-4-methoxybenzamide 4-methoxy Cyclohexyl ~235.3 (C₁₅H₂₁NO₂) CAS: 84270-05-3; lower steric hindrance vs. cycloheptyl
N,N-Dicyclohexyl-4-nitrobenzamide 4-nitro Dicyclohexyl ~357.4 (C₂₀H₂₇N₃O₃) Crystallographic data available; nitro group enhances electron-withdrawing effects
4-Chloro-N-cyclohexylbenzamide 4-chloro Cyclohexyl ~253.8 (C₁₃H₁₶ClNO) Chloro substituent offers moderate electronic modulation
4-Ethyl-N-phenylbenzamide 4-ethyl Phenyl 225.29 (C₁₅H₁₅NO) High-yield synthesis (up to 97.3%); phenyl group reduces steric bulk
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide 2-(2-ethoxyethoxy) 4-Amino-2-methylphenyl 314.38 (C₁₈H₂₂N₂O₃) Ethoxyethoxy chain increases hydrophilicity

Key Comparative Insights

Cycloalkyl vs. Aromatic Amide Groups
  • Cycloheptyl vs. Cyclohexyl : The cycloheptyl group in this compound introduces greater steric hindrance compared to cyclohexyl analogs (e.g., N-cyclohexyl-4-methoxybenzamide). This may reduce binding affinity in enzyme-targeted applications but enhance membrane permeability .
  • Aromatic vs. Cycloalkyl : 4-Ethyl-N-phenylbenzamide (phenyl amide) exhibits lower steric hindrance and higher synthetic yields (up to 97.3%) compared to cycloalkyl derivatives, suggesting easier scalability .
Substituent Electronic Effects
  • Ethoxy vs.
  • Nitro and Chloro Groups : Nitro (in N,N-dicyclohexyl-4-nitrobenzamide) and chloro (in 4-chloro-N-cyclohexylbenzamide) substituents offer electron-withdrawing effects, which could influence binding in receptor-ligand interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.